eIF4A3-IN-1q
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Overview
Description
eIF4A3-IN-1q: is a selective inhibitor of the eukaryotic translation initiation factor 4A3 (eIF4A3), a core component of the exon junction complex (EJC). eIF4A3 plays a crucial role in RNA splicing, nonsense-mediated mRNA decay, and regulation of gene expression. The inhibition of eIF4A3 by this compound has shown potential in various scientific research applications, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-1q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: eIF4A3-IN-1q undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
eIF4A3-IN-1q has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of eIF4A3 in RNA splicing and gene expression.
Biology: Investigates the molecular mechanisms of eIF4A3 in cellular processes.
Medicine: Explores the potential therapeutic applications of eIF4A3 inhibition in cancer treatment.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
eIF4A3-IN-1q exerts its effects by selectively inhibiting the activity of eIF4A3. This inhibition disrupts the formation of the exon junction complex, leading to alterations in RNA splicing and nonsense-mediated mRNA decay. The molecular targets and pathways involved include the PI3K–AKT–ERK1/2–P70S6K pathway, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
eIF4A1-IN-1: Another inhibitor targeting eIF4A1, a related protein involved in translation initiation.
eIF4A2-IN-1: Inhibits eIF4A2, another member of the eIF4A family with similar functions
Uniqueness: eIF4A3-IN-1q is unique in its high selectivity for eIF4A3, making it a valuable tool for studying the specific functions of this protein without affecting other members of the eIF4A family. This selectivity reduces off-target effects and enhances the accuracy of research findings .
Properties
Molecular Formula |
C29H21BrClF3N4O3 |
---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
5-[(3R)-4-(5-bromopyridine-2-carbonyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-1-phenyl-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C29H21BrClF3N4O3/c30-20-8-11-24(35-15-20)28(41)37-13-12-36(17-25(37)18-6-9-21(31)10-7-18)26(39)19-14-23(29(32,33)34)27(40)38(16-19)22-4-2-1-3-5-22/h1-11,14-16,25H,12-13,17H2/t25-/m0/s1 |
InChI Key |
GODSKPATKZSZMU-VWLOTQADSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |
Origin of Product |
United States |
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